2-Bromo-4-chloro-6-phenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-phenyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the triazine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride. The process begins with the reaction of cyanuric chloride with bromine and chlorine sources under controlled conditions. The phenyl group is introduced through a subsequent reaction with phenyl magnesium bromide (Grignard reagent) or phenyl lithium .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from readily available precursors like cyanuric chloride. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient substitution and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing further functionalization
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, amines, or thiols in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, or nitrating agents in the presence of catalysts like iron(III) chloride or aluminum chloride
Major Products:
- Substituted triazines with various functional groups depending on the nucleophile used.
- Functionalized aromatic compounds when the phenyl group undergoes substitution .
Scientific Research Applications
2-Bromo-4-chloro-6-phenyl-1,3,5-triazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
- 2-Chloro-4,6-diphenyl-1,3,5-triazine
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Comparison: 2-Bromo-4-chloro-6-phenyl-1,3,5-triazine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for further functionalization. Compared to its analogs, it offers a broader range of chemical transformations and applications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-bromo-4-chloro-6-phenyl-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUVCNFMIVSZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.